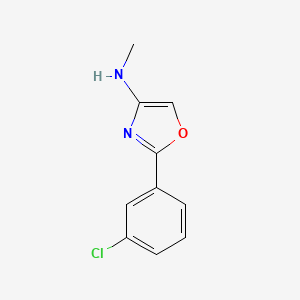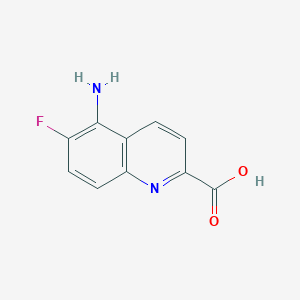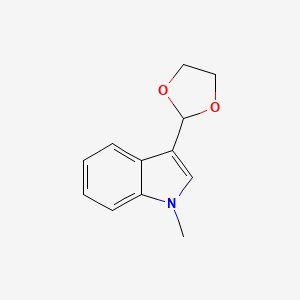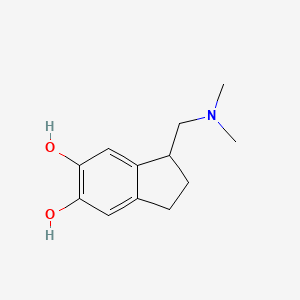
1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-5,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-5,6-diol is an organic compound that features a unique structure combining an indene backbone with a dimethylamino group and two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-5,6-diol typically involves multi-step organic reactions. One common method starts with the preparation of the indene backbone, followed by the introduction of the dimethylamino group through a Mannich reaction. The hydroxyl groups are then introduced via hydroxylation reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-5,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or alter the dimethylamino group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products include dehydroxylated or demethylated derivatives.
- Substitution products vary depending on the substituent introduced.
科学的研究の応用
1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-5,6-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-5,6-diol involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors or enzymes, altering their activity. The hydroxyl groups may participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
類似化合物との比較
- 1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol
- 1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-5,7-diol
Comparison: 1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-5,6-diol is unique due to the specific positioning of its hydroxyl groups, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different biological activities and chemical behaviors, making it a valuable molecule for targeted applications.
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
1-[(dimethylamino)methyl]-2,3-dihydro-1H-indene-5,6-diol |
InChI |
InChI=1S/C12H17NO2/c1-13(2)7-9-4-3-8-5-11(14)12(15)6-10(8)9/h5-6,9,14-15H,3-4,7H2,1-2H3 |
InChIキー |
UBMOQAQHFITFAJ-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1CCC2=CC(=C(C=C12)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


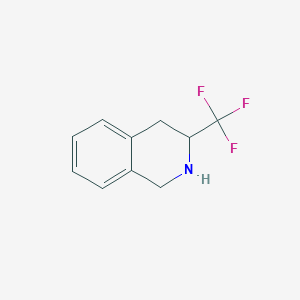
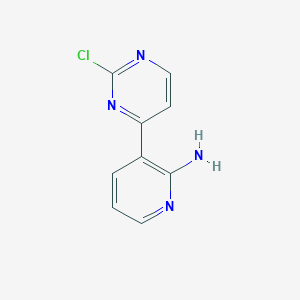

![3-(1-Methylimidazo[1,5-a]pyridin-3-yl)propanoic acid](/img/structure/B11896831.png)
![Thiazolo[4,5-h]isoquinolin-2(3H)-one](/img/structure/B11896835.png)




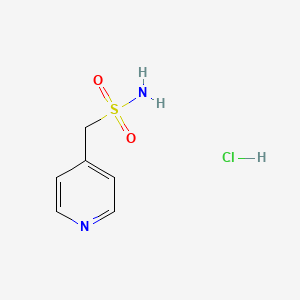
![Methyl 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11896881.png)
